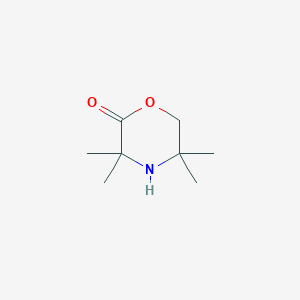

3,3,5,5-Tetramethylmorpholin-2-one

Description

Properties

IUPAC Name |

3,3,5,5-tetramethylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBKUYDNRBNODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520818 | |

| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90032-83-0 | |

| Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3,3,5,5-Tetramethylmorpholin-2-one (CAS No. 90032-83-0). Due to the limited availability of published experimental data for this specific compound, this document combines reported values with predicted data and general chemical principles for morpholinone structures. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas where further empirical investigation is warranted.

Introduction

This compound is a heterocyclic organic compound featuring a morpholin-2-one core with four methyl groups substituting the carbon atoms at positions 3 and 5. The presence of a lactam (a cyclic amide) functional group within a morpholine ring structure, combined with significant steric hindrance from the gem-dimethyl groups, suggests unique chemical and physical properties. This guide summarizes the available data on its chemical characteristics, provides theoretical context for its reactivity, and outlines general experimental procedures relevant to its synthesis and analysis.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimental values for several key physical properties, such as melting and boiling points, have not been found in the reviewed literature.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 90032-83-0 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Density | 0.942 g/cm³ | [1] |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| InChIKey | BCBKUYDNRBNODE-UHFFFAOYSA-N | [1] |

| PubChem Create Date | February 8, 2007 | [1] |

Spectroscopic Data

-

¹H NMR: Protons on the methyl groups would likely appear as singlets. The chemical shifts of the methylene protons in the morpholine ring would be influenced by the adjacent oxygen and nitrogen atoms. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: Distinct signals would be expected for the quaternary carbons bearing the methyl groups, the methyl carbons themselves, the methylene carbon, and the carbonyl carbon of the lactam.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 157. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the morpholine ring.

Reactivity and Stability

Specific studies on the reactivity and stability of this compound have not been identified. However, its reactivity can be inferred from its functional groups:

-

Lactam Group: The cyclic amide is the most reactive site. It can undergo hydrolysis under acidic or basic conditions to open the ring, yielding the corresponding amino acid. The carbonyl group can also be subject to reduction.

-

N-H Group: The secondary amine within the lactam can be deprotonated by a strong base and can undergo N-alkylation or N-acylation reactions.

-

Steric Hindrance: The four methyl groups provide significant steric hindrance around the carbonyl group and the nitrogen atom, which may reduce the reactivity of the lactam compared to less substituted analogs.

-

Stability: The compound is expected to be stable under standard storage conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.

Experimental Protocols (General Methodologies)

Due to the absence of specific published experimental protocols for this compound, the following sections describe general methodologies for the synthesis and characterization of similar morpholin-2-one compounds.

General Synthesis of Morpholin-2-ones

A common route to morpholin-2-ones involves the cyclization of N-substituted-2-haloacetamides or the reaction of α-haloacyl halides with ethanolamines. A plausible synthetic pathway for this compound is outlined in the logical diagram below. This represents a conceptual workflow rather than a documented experimental procedure.

Caption: A logical workflow for the potential synthesis of this compound.

Methodology:

-

Acylation: 2-amino-2-methyl-1-propanol would be reacted with 2-bromo-2-methylpropanoyl bromide in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) at low temperature to form the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-2-bromo-2-methylpropanamide.

-

Cyclization: The intermediate would then be treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF or DMF) to facilitate an intramolecular Williamson ether synthesis, where the alkoxide attacks the carbon bearing the bromine, leading to ring closure and the formation of this compound.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: A standard experimental workflow for the characterization of a synthesized organic compound.

Biological Activity

There is no available information in the reviewed literature regarding any signaling pathways or biological activities of this compound. It is important to distinguish this compound from the related, non-keto analog, 3,3,5,5-tetramethylmorpholine , for which some biological activities have been reported, including the inhibition of neurotransmitter uptake. However, these findings cannot be extrapolated to this compound due to the significant structural and electronic differences imparted by the carbonyl group.

Conclusion

This compound is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking in the public domain. This guide has compiled the available information and provided a theoretical framework for its properties and reactivity based on its chemical structure. Further experimental investigation is necessary to fully elucidate its physical and chemical properties, as well as to explore its potential biological activities. This document serves as a starting point for researchers interested in this and related heterocyclic compounds.

References

An In-depth Technical Guide to 3,3,5,5-Tetramethylmorpholin-2-one: Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound with the chemical formula C8H15NO2.[1] This whitepaper provides a comprehensive overview of its structure, bonding characteristics, and key physicochemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on foundational knowledge derived from its chemical identity and structure. Further experimental investigation is warranted to fully elucidate its spectroscopic and behavioral profile.

Chemical Structure and Physicochemical Properties

This compound is a derivative of morpholine, featuring a ketone group at the 2-position and four methyl groups at the 3 and 5 positions. The presence of these functional groups dictates its chemical properties and potential reactivity.

Molecular and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 90032-83-0 | |

| Canonical SMILES | CC1(CC(N(C1=O)C)(C)C)C | |

| InChI Key | Not Available | |

| Topological Polar Surface Area | 29.1 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 |

Structural Diagram

The logical relationship of the core morpholine structure and its modifications in this compound can be visualized as follows:

Bonding Characteristics

The bonding in this compound is characterized by a combination of covalent bonds within the heterocyclic ring and its substituents. The key features include:

-

Amide Bond: The presence of the ketone group adjacent to the nitrogen atom forms a lactam, a cyclic amide. This introduces partial double bond character to the C-N bond, influencing the molecule's geometry and reactivity.

-

Polarity: The carbonyl group (C=O) and the nitrogen atom introduce significant polarity to the molecule, making it a polar compound.

-

Steric Hindrance: The four methyl groups at the 3 and 5 positions create considerable steric hindrance around the core ring structure. This can influence its ability to participate in intermolecular interactions and chemical reactions.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental data for this compound, including NMR, IR, or mass spectrometry. Similarly, detailed experimental protocols for its synthesis and crystallographic data are not publicly available at this time.

The lack of this information prevents a detailed analysis of its spectroscopic signature and a definitive confirmation of its three-dimensional structure and bond parameters.

Potential Research and Development Pathways

Given the absence of detailed experimental data, several avenues for future research on this compound are apparent. A logical workflow for the characterization of this compound is proposed below.

Conclusion

This compound is a heterocyclic compound with a defined chemical structure. While its basic physicochemical properties can be inferred, a comprehensive understanding of its bonding, reactivity, and potential applications is hampered by the current lack of publicly available experimental data. The workflows and structural analyses presented in this whitepaper provide a foundational framework for future research into this molecule. Further investigation through synthesis and detailed spectroscopic and crystallographic analysis is essential to unlock its full scientific and potentially commercial potential.

References

A Technical Guide to the Spectroscopic Characterization of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylmorpholin-2-one is a heterocyclic compound belonging to the morpholinone class. Morpholine and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The substitution pattern of four methyl groups on the morpholinone core is expected to influence its physicochemical properties and biological activity. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel compounds. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral data for similar functional groups and molecular frameworks.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.3 - 1.5 | Singlet | 6H | C(3)-(CH₃)₂ |

| ~ 1.4 - 1.6 | Singlet | 6H | C(5)-(CH₃)₂ |

| ~ 3.5 - 3.7 | Singlet | 2H | C(6)-H₂ |

| ~ 7.0 - 8.5 | Broad Singlet | 1H | N(4)-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 25 - 30 | C(3)-(CH₃)₂ |

| ~ 28 - 33 | C(5)-(CH₃)₂ |

| ~ 50 - 55 | C(5)-(CH₃)₂ |

| ~ 60 - 65 | C(3)-(CH₃)₂ |

| ~ 70 - 75 | C(6)H₂ |

| ~ 170 - 175 | C(2)=O |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretch |

| 2950 - 2850 | Strong | C-H Stretch (sp³) |

| 1680 - 1720 | Strong | C=O Stretch (Amide) |

| 1370 - 1390 | Medium | C-H Bend (gem-dimethyl) |

| 1100 - 1200 | Strong | C-O-C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - C₃H₇]⁺ or [M - (CH₃)₂C=O]⁺ |

| 83 | [M - C₄H₈O]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

3,3,5,5-Tetramethylmorpholin-2-one CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3,5,5-Tetramethylmorpholin-2-one, a heterocyclic compound belonging to the morpholin-2-one class. While specific experimental and biological data for this particular derivative are limited in publicly accessible literature, this document consolidates its known registry and physicochemical properties. Furthermore, it presents generalized experimental approaches for the synthesis of substituted morpholin-2-ones and discusses the broad spectrum of biological activities associated with this chemical scaffold, which is recognized as a privileged structure in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound and related compounds in drug discovery and development.

Registry and Physicochemical Information

This compound is a substituted morpholinone, a class of compounds of significant interest in organic synthesis and medicinal chemistry.[1] The following tables summarize the key identification and property data for this compound.

Table 1: Registry and Identification

| Identifier | Value |

| CAS Number | 90032-83-0[2][3][4] |

| Molecular Formula | C₈H₁₅NO₂[2] |

| IUPAC Name | This compound |

| Synonyms | 3,3,5,5-Tetramethyl-2-morpholinone[2] |

| InChIKey | BCBKUYDNRBNODE-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 157.21 g/mol [2] |

| Density | 0.942 g/cm³[2] |

| Topological Polar Surface Area | 38.3 Ų[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Rotatable Bond Count | 0[2] |

Experimental Protocols: General Synthesis of Morpholin-2-ones

A common strategy involves the reaction of an α-amino acid-derived tertiary amine with an epoxide in the presence of a catalyst, such as a zinc halide. This can proceed through a Stevens rearrangement to form the morpholin-2-one ring system.[1] Another approach is the domino [4+2] heteroannulation of an aryl/alkylglyoxal with a 2-(arylamino)ethan-1-ol, followed by a 1,2-aryl/alkyl shift.[5]

Below is a generalized workflow illustrating a synthetic approach to a polysubstituted morpholin-2-one.

Caption: Generalized workflow for the synthesis of polysubstituted morpholin-2-ones.

Biological Activity and Potential Applications

Specific biological activity data for this compound has not been reported in the available literature. However, the morpholine and morpholin-2-one scaffolds are considered privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties and their presence in numerous FDA-approved drugs.[6][7]

Derivatives of morpholin-2-one have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Certain substituted morpholin-2-ones have demonstrated cytotoxic effects against various cancer cell lines.[8]

-

Antifungal: The morpholine class of compounds, such as fenpropimorph, are known to act as antifungals by inhibiting enzymes in the ergosterol biosynthesis pathway.[9]

-

T-type Ca²⁺ channel blocking activity. [8]

The diverse biological activities of this class of compounds suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological profile.

The general relationship between the morpholine scaffold and its biological potential is illustrated in the diagram below.

Caption: Relationship between the morpholin-2-one scaffold and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|90032-83-0--AN PharmaTech Co Ltd [anpharma.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Potential Biological Activities of Substituted Morpholin-2-ones

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance physicochemical, biological, and metabolic properties.[1] Its unique structure, containing both a weak basic nitrogen and an oxygen atom, provides a favorable pKa value and a flexible conformation, improving properties like aqueous solubility and blood-brain barrier permeability.[2] Morpholine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

Within this class, substituted morpholin-2-ones represent a particularly interesting chemotype. They serve as crucial synthetic intermediates for pharmaceuticals, such as the antiemetic drug Aprepitant, and also possess intrinsic biological activities, including anticancer and antifungal properties.[6][7] This technical guide provides a comprehensive overview of the current research on the biological potential of substituted morpholin-2-one derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this area.

Anticancer Activities

Substituted morpholin-2-one analogs and related morpholine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

A common workflow for the discovery and initial evaluation of novel anticancer compounds is outlined below.

Inhibition of Kinases and Signaling Pathways

A key strategy in cancer therapy is the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.[2] Certain morpholine derivatives have been shown to effectively block this pathway, leading to apoptosis in cancer cells.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected morpholine derivatives against various cancer cell lines and molecular targets.

| Compound Class | Compound | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| Morpholine-Benzimidazole-Oxadiazole | 5h | VEGFR-2 | 0.049 ± 0.002 | [8] |

| " | 5j | VEGFR-2 | 0.098 ± 0.011 | [8] |

| " | 5j | HT-29 (Colon) | 9.657 ± 0.149 | [8] |

| " | 5c | VEGFR-2 | 0.915 ± 0.027 | [8] |

| " | 5c | HT-29 (Colon) | 17.750 ± 1.768 | [8] |

| Morpholine-Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [9] |

| " | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] |

| " | AK-10 | A549 (Lung) | 8.55 ± 0.67 | [9] |

| " | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [9] |

| " | AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9] |

| " | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]

-

Cell Seeding: Cancer cells (e.g., HT-29, A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[8][9]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized morpholine derivatives and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Sorafenib or Colchicine) are included.[8][9]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to each well to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Morpholine derivatives have been investigated for their activity against a range of bacteria and fungi, with some compounds showing promising efficacy.[10]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various substituted morpholine derivatives against selected microbial strains.

| Compound Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Ruthenium-based Morpholine Complex | Ru(ii)-3 | Staphylococcus aureus | 0.78 | [10] |

| Morpholine-Azole Derivative | 12 | Mycobacterium smegmatis | 15.6 | [11] |

| Coumarin-Pyrimidine-Morpholine | 4a | Escherichia coli | 75 | [12] |

| Coumarin-Pyrimidine-Morpholine | 3a | Penicillium citrinum | 75 | [12] |

| Coumarin-Pyrimidine-Morpholine | 4a | Staphylococcus aureus | 100 | [12] |

| Morpholine-Azole Derivatives | 3-13 | Candida albicans | 500 - 1000 | [11] |

| Morpholine-Azole Derivatives | 3-13 | Saccharomyces cerevisiae | 500 - 1000 | [11] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of decreasing concentrations.

-

Inoculation: A fixed volume of the standardized microbial inoculum is added to each well containing the diluted compound.

-

Controls: Several controls are included: a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control with a known antibiotic (e.g., Ofloxacin, Ketoconazole).[12]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activities

The unique physicochemical properties of the morpholine ring make it an attractive scaffold for developing drugs targeting the central nervous system (CNS).[2] By enhancing brain permeability, morpholine derivatives can effectively reach targets involved in neurodegenerative diseases like Alzheimer's. One key strategy is the inhibition of cholinesterase enzymes (AChE and BChE), which are responsible for breaking down the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibition

The table below shows the inhibitory activity of morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound Class | Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Morpholine-Quinoline | 44b | AChE | 0.12 ± 0.02 | [13] |

| Morpholine-Quinoline | 11g | AChE | 1.94 ± 0.13 | [14] |

| Coumarin-Morpholine | 33g | AChE | 6.21 ± 0.03 | [13] |

| Coumarin-Morpholine | 33d | BChE | 7.65 ± 0.01 | [13] |

| Morpholine-Quinoline | 11g | BChE | 28.37 ± 1.85 | [14] |

| Reference Drug | Galantamine | AChE | 0.62 ± 0.01 | [13] |

Experimental Protocol: Ellman's Spectrophotometric Method

Ellman's method is a widely used, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[13][14]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a buffer solution (e.g., phosphate buffer, pH 8.0). The mixture contains the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Inhibitor Addition: The test compound (morpholine derivative) is pre-incubated with the enzyme for a set period (e.g., 15 minutes) to allow for binding.

-

Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., acetylthiocholine iodide).

-

Mechanism: The enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

-

Absorbance Measurement: The rate of formation of the TNB anion is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: The inhibitory activity of the compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value is calculated from the dose-response curve.

Substituted morpholin-2-ones and related morpholine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The data and protocols summarized in this guide highlight their significant potential in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The ability to systematically modify the morpholine scaffold allows for fine-tuning of activity and optimization of pharmacokinetic properties, making it a valuable core for future drug discovery efforts. Further investigation into the structure-activity relationships (SAR) and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,3,5,5-Tetramethylmorpholin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3,3,5,5-tetramethylmorpholin-2-one and its derivatives. Due to the limited availability of published data on this specific compound, this guide outlines a plausible synthetic strategy and predicted characterization data based on established chemical principles and analysis of analogous structures.

Introduction

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[1][2] The morpholin-2-one core, a six-membered heterocyclic ring containing both an amide and an ether functional group, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. The introduction of four methyl groups at the 3 and 5 positions, as in this compound, is expected to enhance lipophilicity and introduce steric bulk, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process: N-alkylation of a suitable amino alcohol followed by intramolecular cyclization.

Synthetic Pathway

A proposed synthetic pathway is outlined below. This approach leverages commercially available starting materials and well-established reaction methodologies.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-amino-2-methylpropanoate (Intermediate)

-

To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base, for instance, potassium carbonate or triethylamine (1.2 eq.).[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq.) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the intermediate ester.

Step 2: Synthesis of this compound

-

Dissolve the intermediate ester (1.0 eq.) in a high-boiling point solvent like toluene or xylene.

-

Add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 eq.), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC. The intramolecular cyclization will result in the formation of the desired morpholin-2-one ring.[4]

-

After the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.5 | s | 2H | -CH₂-O- |

| ¹H | ~1.4 | s | 6H | 2 x -CH₃ (C5) |

| ¹H | ~1.3 | s | 6H | 2 x -CH₃ (C3) |

| ¹³C | ~175 | - | - | C=O (C2) |

| ¹³C | ~75 | - | - | -CH₂-O- (C6) |

| ¹³C | ~60 | - | - | C(CH₃)₂-N (C5) |

| ¹³C | ~55 | - | - | C(CH₃)₂-C=O (C3) |

| ¹³C | ~25 | - | - | -CH₃ (C5) |

| ¹³C | ~24 | - | - | -CH₃ (C3) |

Note: Predicted chemical shifts are in CDCl₃ and are estimations based on analogous structures. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (methyl and methylene groups) |

| ~1730-1710 | Strong | C=O stretching (amide carbonyl) |

| ~1250-1050 | Strong | C-O-C stretching (ether linkage) |

| ~1150-1085 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted m/z | Assignment |

| Electrospray Ionization (ESI+) | [M+H]⁺ | Molecular ion peak |

| [M+Na]⁺ | Sodium adduct | |

| Electron Ionization (EI) | M⁺ | Parent molecular ion |

| Fragments | Loss of methyl, isobutylene, or carbonyl groups |

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the broader class of morpholine and morpholinone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[5][6]

General Pharmacological Profile

Substituted morpholines and morpholinones have demonstrated potential as:

-

Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.[7]

-

Anti-inflammatory agents: Through the modulation of inflammatory mediators.

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

-

Central Nervous System (CNS) agents: With applications as antidepressants and appetite suppressants.[8]

The tetramethyl substitution pattern in the target molecule could enhance its ability to cross cellular membranes and potentially interact with hydrophobic binding pockets of biological targets.

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a this compound derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound derivatives. The proposed synthetic route offers a practical approach for accessing this novel chemical entity. The predicted characterization data will serve as a valuable reference for researchers undertaking the synthesis and analysis of these compounds. The diverse biological activities associated with the morpholinone scaffold suggest that this compound derivatives represent a promising area for future research in drug discovery and development. Further investigation into the biological properties of these compounds is warranted to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3,3,5,5-Tetramethylmorpholin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The guide details established experimental protocols, including gravimetric, spectroscopic, and potentiometric methods. Furthermore, it introduces theoretical models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method for solubility prediction. This document is intended to be a practical resource for scientists and professionals engaged in the research and development of molecules like this compound, enabling them to systematically characterize its solubility, a critical parameter for its application and formulation.

Introduction

This compound is a substituted morpholinone, a class of compounds that are structural elements in many biologically active substances and serve as versatile synthetic intermediates. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and processability. A thorough understanding of a compound's solubility in a range of solvents is therefore paramount during drug development and chemical manufacturing.

Currently, there is a notable absence of published quantitative solubility data for this compound. This guide, therefore, presents a systematic approach to determining the solubility profile of this and other novel compounds. It provides detailed experimental methodologies and an overview of theoretical prediction tools that can be employed to generate the necessary data.

Theoretical Prediction of Solubility

Before embarking on extensive experimental studies, theoretical models can provide valuable initial estimates of a compound's solubility in different solvents. These predictions can aid in solvent selection for experimental work and provide insights into the intermolecular forces governing the dissolution process.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a widely used tool for predicting the solubility of a solute in a given solvent. The underlying principle is "like dissolves like," where solubility is favored when the HSP of the solute and solvent are similar. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2][3]

A material is represented as a point in a three-dimensional "Hansen space." For a given solute, a "solubility sphere" can be defined, and any solvent that falls within this sphere is predicted to be a good solvent.[4]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a semi-empirical model used to predict activity coefficients in non-ideal mixtures.[5] It calculates these coefficients based on the functional groups present in the molecules of the mixture.[6][7] This information is crucial for predicting solid-liquid equilibria and thus, the solubility of a solid compound in a solvent.[8] The model requires knowledge of the compound's melting point and enthalpy of fusion, which may need to be determined experimentally.

Below is a logical workflow for applying these theoretical models.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for obtaining accurate solubility data. Several well-established methods can be employed, each with its own advantages and limitations. The choice of method often depends on the properties of the compound, the solvent, and the required accuracy.

General Experimental Workflow

A generalized workflow for the experimental determination of solubility is presented below. This process ensures that equilibrium is reached and that the measurements are accurate and reproducible.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.[9][10][11][12]

Experimental Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis absorption or High-Performance Liquid Chromatography (HPLC), offer higher sensitivity and throughput compared to the gravimetric method.[13][14][15]

Experimental Protocol (UV-Vis Spectroscopy):

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorption (λmax) to generate a calibration curve.

-

Sample Preparation: A saturated solution is prepared and equilibrated as described for the gravimetric method.

-

Analysis: After phase separation, the saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is measured.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.

Experimental Protocol (HPLC):

-

Method Development: An appropriate HPLC method is developed, including the choice of column, mobile phase, and detection wavelength.

-

Calibration: A calibration curve is generated by injecting standard solutions of known concentrations.

-

Sample Preparation and Analysis: The saturated solution is prepared, equilibrated, and the solid phase is removed. The clear supernatant is then injected into the HPLC system.

-

Quantification: The peak area of the analyte is used to determine its concentration from the calibration curve.

Potentiometric Titration

For ionizable compounds, potentiometric titration can be a powerful method to determine solubility as a function of pH.[16][17] Since this compound is a lactam, it can be hydrolyzed to an amino acid, which has both acidic and basic groups. The solubility of the parent compound itself, however, is less likely to be pH-dependent unless it undergoes significant protonation or deprotonation.

Experimental Protocol:

-

Titration Setup: A known amount of the compound is suspended in an aqueous solution. A pH electrode is used to monitor the pH.

-

Titration: A strong acid or base is added in small increments, and the pH is recorded after each addition.

-

Data Analysis: The point at which the compound dissolves or precipitates as the pH changes can be used to calculate the intrinsic solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | Data to be determined | Data to be determined | HPLC |

| Acetone | Data to be determined | Data to be determined | UV-Vis |

| Dichloromethane | Data to be determined | Data to be determined | Gravimetric |

| Toluene | Data to be determined | Data to be determined | HPLC |

| n-Heptane | Data to be determined | Data to be determined | Gravimetric |

Table 2: Illustrative Temperature Dependence of Solubility in Water

| Temperature (°C) | Solubility (mg/mL) | Method |

| 10 | Data to be determined | HPLC |

| 25 | Data to be determined | HPLC |

| 40 | Data to be determined | HPLC |

| 60 | Data to be determined | HPLC |

Conclusion

While specific solubility data for this compound is not currently available in the literature, this technical guide provides a comprehensive roadmap for its determination. By employing the theoretical and experimental methodologies outlined herein, researchers can systematically generate a complete solubility profile for this compound. This information is indispensable for advancing its potential applications in drug development and other scientific fields. The combination of predictive modeling and robust experimental validation will ensure a thorough understanding of the solubility characteristics of this compound.

References

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. processchemistryportal.com [processchemistryportal.com]

- 5. UNIFAC - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet thorough overview of the chemical properties of 3,3,5,5-Tetramethylmorpholin-2-one. The information is curated to be a critical resource for professionals engaged in chemical research and development.

Physicochemical Properties

This compound is a heterocyclic organic compound. A summary of its key quantitative data is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Density | 0.942 g/cm³ | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | [1] |

Experimental Protocols

Detailed experimental procedures for the specific synthesis of this compound are not extensively documented in publicly available literature. However, a general approach for the synthesis of substituted morpholin-2-ones can be adapted. One common method involves the cyclization of an appropriate amino alcohol precursor.

General Synthesis of Substituted Morpholin-2-ones (Illustrative Protocol):

-

Starting Materials: A suitable β-amino alcohol and a carbonyl-containing compound (e.g., an α-haloacetyl halide or an ester) are required. For this compound, the precursor would be 2-amino-2,4-dimethyl-1-pentanol.

-

Reaction Setup: The amino alcohol is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: A base, such as triethylamine or pyridine, is added to the solution to neutralize the acid that will be formed during the reaction. The carbonyl-containing compound is then added dropwise at a controlled temperature, often 0 °C, to manage the exothermic reaction.

-

Cyclization: After the initial acylation, the reaction mixture is typically heated to reflux to promote intramolecular cyclization, leading to the formation of the morpholin-2-one ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure substituted morpholin-2-one.

It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield and purity of this compound.

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow in a research setting for the synthesis and subsequent analysis of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Analysis.

Biological Activity Context

While specific biological activities of this compound are not widely reported, the morpholine scaffold is a recognized "privileged structure" in medicinal chemistry. Morpholine and its derivatives have been associated with a broad range of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties. The presence of the morpholine ring in a molecule can enhance its pharmacological profile due to improved solubility and metabolic stability. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

References

Safety, handling, and storage of 3,3,5,5-Tetramethylmorpholin-2-one

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and storage information for this compound (CAS No. 90032-83-0). Due to the limited publicly available data for this specific compound, this guide also includes inferred safety precautions based on general principles of laboratory safety and data for structurally related compounds. This information is intended for use by qualified professionals and should be supplemented with a thorough risk assessment before any handling or use.

Introduction

This compound is a heterocyclic compound with potential applications in chemical synthesis and as an intermediate in drug discovery.[1] Its structure, featuring a morpholin-2-one core with four methyl groups, suggests it may be a useful building block in medicinal chemistry. As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount for ensuring laboratory safety.

Physicochemical Data

Quantitative data for this compound is not extensively documented. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 90032-83-0 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Hazard Identification and Safety Precautions

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H303+H313+H333: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

Signal Word: Warning[1]

Precautionary Statements: Due to the limited data, a conservative approach to handling is recommended. The following precautionary statements are based on general principles for handling potentially hazardous chemicals:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is noted that under fire conditions, this compound may emit toxic fumes.[2]

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, all handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls

-

Ventilation: Use in a certified chemical fume hood is essential to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or gown is recommended.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates a general workflow for the safe handling of this compound.

References

Unlocking New Chemical Space: A Technical Guide to Novel Reactions of 3,3,5,5-Tetramethylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals. Its unique combination of a lactam functionality, an ether linkage, and defined stereochemical properties makes it an attractive starting point for the synthesis of novel molecular entities. This guide focuses on a specific, sterically hindered analogue: 3,3,5,5-Tetramethylmorpholin-2-one . The presence of gem-dimethyl groups at both the C3 and C5 positions introduces significant steric bulk and conformational rigidity, offering both challenges and opportunities for synthetic innovation.

This document serves as a technical exploration of potential novel reactions involving this scaffold. While direct literature on this compound is sparse, this guide extrapolates from recent, cutting-edge research on analogous morpholin-2-one systems to propose high-probability pathways for functionalization. The reactions detailed herein provide a roadmap for researchers to generate novel derivatives with potential applications in drug discovery, materials science, and chemical biology.

Proposed Reaction I: C3-H Functionalization via Copper-Catalyzed Imidation

A significant breakthrough in the functionalization of morpholin-2-ones is the direct use of the C3 methylene group in cross-dehydrogenative coupling (CDC) reactions. Recent studies have demonstrated that an earth-abundant copper(I) catalyst can facilitate the formation of a C-N bond between the α-position of the lactam carbonyl and various imides, using molecular oxygen as the sole, benign oxidant.[1][2] This approach avoids pre-functionalization of the substrate, offering an atom-economical route to complex derivatives.

Applying this methodology to this compound presents a novel pathway to C3-functionalized products. The gem-dimethyl group at the C3 position replaces the reactive C-H bonds with a quaternary carbon, precluding the previously reported C3-imidation. However, the reaction can be proposed to proceed at the C5 position if the nitrogen is unsubstituted, or more plausibly, this reaction highlights the inertness of the C3 position in the tetramethylated scaffold, forcing functionalization at other sites, such as the N4-position, which is a more traditional site for lactam chemistry.

For the purpose of exploring novel reactivity, we will consider the analogous reaction on the closely related N-substituted morpholin-2-one scaffold, which has been experimentally validated.[1] This provides a strong foundation for exploring similar CDC reactions on related tetramethylated structures where other C-H bonds might be targeted, or for developing new catalysts that can activate the sterically hindered positions.

General Reaction Scheme

The diagram below illustrates the copper-catalyzed oxidative coupling between an N-substituted morpholin-2-one and a cyclic imide, a reaction directly analogous to what could be explored with derivatives of the target compound.

Caption: Copper-catalyzed C3-imidation of an N-phenylmorpholin-2-one.

Data Presentation: Scope of the Imide Coupling Partner

The following table summarizes the reported yields for the CDC reaction between N-phenylmorpholin-2-one and various cyclic imides.[1][2] This data provides a baseline for expected reactivity when exploring this chemistry with novel scaffolds.

| Entry | Imide Partner | Temperature (°C) | Yield (%) |

| 1 | Phthalimide | 60 | 68 |

| 2 | cis-1,2,3,6-Tetrahydrophthalimide | 60 | 93 |

| 3 | Succinimide | 80 | 85 |

| 4 | Maleimide | 80 | 70 |

| 5 | (R)-Ethosuximide | 60 | 71 |

| 6 | Glutarimide | 80 | 36 |

Experimental Protocol: Synthesis of 3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one

This protocol is adapted from the published procedure for the synthesis of the parent morpholin-2-one derivative and serves as a starting point for optimization with the 3,3,5,5-tetramethylated scaffold.[1]

Materials:

-

N-Phenylmorpholin-2-one (1.0 mmol, 177 mg)

-

Phthalimide (1.2 mmol, 176 mg)

-

Copper(I) Chloride (CuCl) (0.1 mmol, 10 mg)

-

Acetic Acid (1.0 mmol, 57 µL)

-

Toluene (5 mL)

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add N-phenylmorpholin-2-one, phthalimide, and CuCl.

-

The tube is sealed with a septum, and the atmosphere is replaced with pure oxygen (O₂) by evacuating and backfilling three times. An O₂-filled balloon is then connected to the tube.

-

Toluene and acetic acid are added via syringe.

-

The reaction mixture is lowered into an oil bath preheated to 60 °C and stirred vigorously.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane (e.g., 8:1 v/v) to yield the pure product.

Proposed Reaction II: α-Phosphonylation of the Lactam Carbonyl

Another promising avenue for novel reactivity is the functionalization of the C3-position to introduce a phosphonate group. While direct phosphonylation of morpholin-2-ones is not widely reported, reactions of related lactams demonstrate the feasibility of this transformation. The resulting α-aminophosphonates are highly valuable scaffolds in medicinal chemistry, often serving as transition-state analogue inhibitors of proteases.

The proposed reaction would involve the deprotonation of the C3-position followed by quenching with a suitable electrophilic phosphorus reagent, such as a phosphonochloridate. The steric hindrance from the gem-dimethyl groups at C3 would likely necessitate strong bases and carefully optimized conditions.

Conceptual Reaction Scheme

This diagram illustrates a hypothetical two-step sequence for the synthesis of a C3-phosphonate derivative of this compound.

Caption: Proposed pathway for C3-phosphonylation via an enolate intermediate.

Data Presentation: Hypothetical Substrate Scope

This table outlines a potential research plan for exploring the proposed phosphonylation reaction, detailing variables that would require systematic investigation.

| Entry | N-Protecting Group (R) | Base | Electrophile | Expected Outcome |

| 1 | Benzyl (Bn) | LDA | ClP(O)(OEt)₂ | C3-diethylphosphonate |

| 2 | Boc | LHMDS | ClP(O)(OEt)₂ | C3-diethylphosphonate |

| 3 | Benzyl (Bn) | LDA | ClP(O)(OPh)₂ | C3-diphenylphosphonate |

| 4 | Phenyl (Ph) | NaHMDS | BrP(O)(OEt)₂ | C3-diethylphosphonate |

General Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard methods for the α-functionalization of carbonyl compounds and would require significant optimization.

Materials:

-

N-Protected this compound (1.0 mmol)

-

Lithium diisopropylamide (LDA) (1.2 mmol, 2M solution in THF/heptane/ethylbenzene)

-

Diethyl chlorophosphate (1.2 mmol, 173 µL)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-protected morpholin-2-one substrate dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flame-dried flask, dissolve diethyl chlorophosphate in anhydrous THF.

-

Add the solution of the electrophile dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the target phosphonate derivative.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the typical workflow for the synthesis and analysis of novel derivatives as described in this guide.

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

The this compound scaffold represents an underexplored area of chemical space. The steric hindrance provided by the gem-dimethyl groups, while challenging, offers the potential to create conformationally restricted molecules with unique biological profiles. The proposed reactions in this guide—copper-catalyzed C-H functionalization and base-mediated α-phosphonylation—are grounded in established, modern synthetic methodologies. By adapting these protocols, researchers can pave the way for the discovery of novel derivatives, expanding the chemical toolkit and potentially leading to the development of new therapeutics and advanced materials. The detailed protocols and structured data presented here provide a solid foundation for initiating such an exploratory research program.

References

Methodological & Application

Synthetic Routes to 3,3,5,5-Tetramethylmorpholin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3,5,5-tetramethylmorpholin-2-one, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step process commencing with the acylation of 2-amino-2-methyl-1-propanol followed by an intramolecular cyclization to yield the target morpholinone. This guide offers a comprehensive overview of the proposed synthetic pathway, including detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic logic.

Introduction

Morpholin-2-one scaffolds are prevalent in a variety of biologically active molecules and serve as valuable building blocks in organic synthesis. The introduction of gem-dimethyl substitution at the C3 and C5 positions, as in this compound, can impart unique conformational constraints and metabolic stability to parent molecules, making this a desirable motif in drug discovery programs. This document outlines a practical and accessible synthetic approach to this specific tetramethylated morpholinone.

Proposed Synthetic Pathway

The most direct and plausible synthetic route to this compound involves two key transformations:

-

Amide Formation: Acylation of 2-amino-2-methyl-1-propanol with an activated derivative of 2-bromo-2-methylpropanoic acid, such as 2-bromo-2-methylpropanoyl bromide. This reaction forms the key intermediate, N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide.

-

Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution, where the hydroxyl group of the intermediate displaces the bromide, leading to the formation of the six-membered morpholin-2-one ring.

This strategy leverages readily available starting materials and employs well-established reaction methodologies in organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. Please note that these are representative values based on analogous reactions and may require optimization for this specific substrate.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acylation | 2-Amino-2-methyl-1-propanol, 2-Bromo-2-methylpropanoyl bromide | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2-4 | 85-95 |

| 2 | Cyclization | N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | rt | 12-24 | 70-85 |

Mandatory Visualization

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide

Materials:

-

2-Amino-2-methyl-1-propanol

-

2-Bromo-2-methylpropanoyl bromide

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-2-methyl-1-propanol (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq.) to the solution.

-

Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Materials:

-

N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-(2-hydroxy-2-methylpropyl)-2-bromo-2-methylpropanamide (1.0 eq.) in anhydrous THF to the NaH suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.